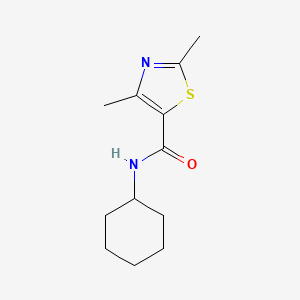

N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-8-11(16-9(2)13-8)12(15)14-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYVEDVMPZUJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of cyclohexylamine with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (Thiazole/Carboxamide) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide | C₁₃H₁₉N₃OS₂ | 2,4-dimethyl thiazole; N-cyclohexyl | 297.44 | High lipophilicity, metabolic stability |

| JTT (2,4-dimethyl-N-(naphthalen-2-yl)-thiazole-5-carboxamide) | C₁₆H₁₄N₂OS | 2,4-dimethyl thiazole; N-naphthyl | 282.36 | Bulky aromatic substituent, lower solubility |

| Dasatinib (BMS-354825) | C₂₂H₂₆ClN₇O₂S | 2-aminothiazole; pyrimidinyl-piperazinyl | 488.01 | Pan-Src kinase inhibitor, complex SAR |

| Ethaboxam | C₁₄H₁₇ClN₄OS₂ | 4-ethyl, 2-ethylamino thiazole; N-cyano(thienyl)methyl | 333.84 | Fungicidal activity, agrochemical use |

| 4-amino-3-(4-fluorophenyl)-2-thioxo-thiazole-5-carboxamide | C₁₀H₈FN₃OS₂ | 4-amino, 3-(4-fluorophenyl), 2-thioxo | 269.32 | Thioxo group enhances H-bonding |

Key Observations:

- Lipophilicity: The cyclohexyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

- Electronic Effects : Fluorophenyl and thioxo substituents (e.g., ) introduce electron-withdrawing properties, altering charge distribution and binding affinity compared to dimethyl groups .

- Molecular Weight : Dasatinib’s higher molecular weight (488.01 g/mol) correlates with its complex structure and pharmacokinetic challenges, whereas the target compound’s lower weight may favor better bioavailability .

Research Findings and Implications

- Metabolic Stability : The cyclohexyl group may reduce oxidative metabolism compared to aromatic substituents (e.g., JTT), as seen in DIC metabolism studies ().

- SAR Insights : Thiazole carboxamides with bulkier substituents (naphthyl, piperazinyl) exhibit distinct target profiles, emphasizing the role of steric effects in binding .

- Optimization Potential: Introducing electron-withdrawing groups (e.g., fluorine) or hydrogen-bond donors (e.g., amino) into the target compound could enhance bioactivity, as demonstrated in fluorophenyl-thioxo analogs .

Q & A

Basic: What synthetic methodologies are commonly employed for N-cyclohexyl-2,4-dimethyl-1,3-thiazole-5-carboxamide?

The synthesis typically involves constructing the thiazole core via cyclization of thioamides or thiourea derivatives with α-halocarbonyl compounds. For example, 2,4-dimethylthiazole-5-carboxylic acid is first synthesized, followed by activation (e.g., using thionyl chloride) and coupling with cyclohexylamine under reflux in solvents like chloroform or DMF. Catalysts such as phosphorus pentasulfide may enhance yield. Post-synthetic purification via column chromatography ensures purity .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., cyclohexyl proton integration, methyl group multiplicity).

- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for biological assays).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₂₀N₂OS: 264.13) .

Basic: What biological activities have been reported for this compound?

Thiazole derivatives exhibit broad bioactivity. The 2,4-dimethyl groups enhance membrane permeability, while the cyclohexyl carboxamide may target enzymes like cyclooxygenase (COX) or kinases. Preliminary studies on analogs show antimicrobial (MIC ~5–20 µg/mL against S. aureus) and antiproliferative effects (IC₅₀ ~10–50 µM in cancer cell lines). Mechanism hypotheses include DNA intercalation or protein binding via the carboxamide .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) favor carboxamide coupling, while chloroform minimizes side reactions.

- Catalysts : Phosphorus pentasulfide (P₄S₁₀) accelerates thiazole ring formation.

- Ultrasound Assistance : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% via cavitation effects.

- Temperature Control : Maintain 60–80°C during cyclization to avoid decomposition .

Advanced: How should researchers address contradictions in biological activity data?

Discrepancies in IC₅₀ values or efficacy across studies may arise from:

- Solubility Issues : The compound’s hydrophobicity (logP ~2.5) may require DMSO solubilization, which can interfere with assays. Use β-cyclodextrin as a solubilizing agent.

- Assay Variability : Standardize protocols (e.g., ATP-based viability vs. apoptosis markers).

- Purity Thresholds : Reproduce results only with ≥95% pure batches (confirmed via HPLC). Orthogonal assays (e.g., SPR for binding affinity) validate target engagement .

Advanced: What structure-activity relationships (SARs) guide derivative design?

- Thiazole Core : Essential for π-π stacking with aromatic residues in enzyme active sites.

- 2,4-Dimethyl Groups : Increase lipophilicity (logP +0.8) and metabolic stability.

- Cyclohexyl Carboxamide : Rigidifies the structure, improving binding specificity. Fluorine substitution at the cyclohexyl ring (e.g., 4-fluorocyclohexyl) enhances potency (IC₅₀ reduction by ~30%) in kinase inhibition assays .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

- Molecular Docking : Predict interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina. The carboxamide forms hydrogen bonds with Lys721.

- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., COX-2) using fluorogenic substrates.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization at elevated temperatures .

Advanced: What strategies mitigate instability during storage?

- Storage Conditions : -20°C under argon to prevent oxidation.

- Lyophilization : Increases shelf life (>2 years) when stored as a lyophilized powder.

- Degradation Analysis : Monitor via LC-MS; primary degradation products include thiazole ring-opened mercapto derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.